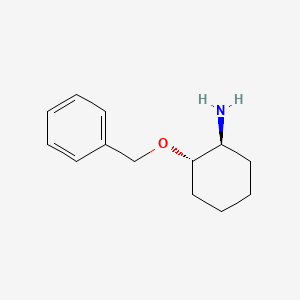

(1S,2S)-2-(Benzyloxy)cyclohexanamine

描述

Significance of Chiral Amines and β-Amino Alcohols in Contemporary Chemical Research

Chiral amines and β-amino alcohols are fundamental structural motifs in a vast array of biologically active molecules and are indispensable tools in asymmetric synthesis. Chiral amines are integral components of over 40% of commercial pharmaceuticals, where their defined stereochemistry is often critical for therapeutic efficacy. rsc.org Their basicity and chirality make them excellent candidates for use as chiral catalysts or as resolving agents for racemic mixtures of acids.

Similarly, the 1,2-amino alcohol framework is a ubiquitous feature in natural products, pharmaceuticals, and serves as a precursor for chiral auxiliaries and ligands. acs.orgnih.govnih.govcsic.es These compounds are vital intermediates in the preparation of molecules with potential antimalarial, antibacterial, and anticancer activities. rsc.org The strategic placement of the amine and hydroxyl groups allows for hydrogen bonding and coordination with metal centers, which is a key principle in designing catalysts for asymmetric reactions. nih.gov The development of chemoenzymatic and biocatalytic methods has further expanded the toolbox for synthesizing these valuable chiral motifs with high stereoselectivity. rsc.org

The Role of (1S,2S)-2-(Benzyloxy)cyclohexanamine as a Stereochemically Defined Chemical Building Block

This compound is a chiral primary amine and a β-amino ether, a protected form of a β-amino alcohol. Its structure features a cyclohexane (B81311) ring with an amine group and a benzyloxy group on adjacent carbons, both with a specific (S) configuration in a trans relationship. This precise stereochemical arrangement makes it a valuable chiral building block for introducing a defined stereocenter into a target molecule.

As a commercially available reagent, it provides a ready source of chirality for the synthesis of more complex molecules, such as ligands for asymmetric catalysis or intermediates for pharmaceuticals. The primary amine can be readily functionalized, while the bulky benzyloxy group can serve to direct the stereochemical outcome of subsequent reactions. The benzyl (B1604629) group can be removed under hydrogenolysis conditions to reveal the corresponding β-amino alcohol, allowing for further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 216394-07-9 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Solid |

| Boiling Point | 79-80°C (at 0.08 mm Hg) chemicalbook.com |

| Density | 1.02 g/cm³ chemicalbook.com |

| Refractive Index | 1.5275 chemicalbook.com |

This data is compiled from commercially available sources for the free base form of the compound.

Overview of Advanced Synthetic Methodologies and Strategic Applications for Enantiopure Cyclohexanamine Derivatives

The cyclohexylamine (B46788) framework is a prevalent structural unit in numerous natural products and pharmaceuticals, including drugs like Rotigotine for Parkinson's disease and the thromboxane (B8750289) antagonist Terutroban. nih.gov This prevalence has driven the development of sophisticated and efficient synthetic methods to access enantiopure cyclohexylamine derivatives.

Recent advancements have focused on creating these valuable structures with high levels of stereocontrol. One notable strategy is the visible-light-enabled photoredox-catalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.orgrsc.org This method allows for the rapid construction of highly functionalized cyclohexylamine derivatives in good yields and with excellent diastereoselectivities. nih.gov Furthermore, by incorporating a chiral phosphoric acid (CPA) into the catalytic system, an asymmetric variant of this cycloaddition can be achieved, yielding products with good enantioselectivity. nih.gov

These modern synthetic approaches often feature full atom economy, compatibility with a wide range of functional groups, and proceed under mild reaction conditions, making them powerful tools for medicinal chemistry and materials science. nih.govrsc.org The resulting functionalized cyclohexylamines can be further elaborated; for instance, a ketone moiety can be reduced to an alcohol, expanding the molecular diversity accessible from these strategic intermediates. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,2S)-2-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHNRYLIXJZHRZ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474551 | |

| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-07-9 | |

| Record name | (1S,2S)-2-(Phenylmethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective and Diastereoselective Synthesis of 1s,2s 2 Benzyloxy Cyclohexanamine

Asymmetric Synthetic Methodologies

The pursuit of enantiomerically pure (1S,2S)-2-(Benzyloxy)cyclohexanamine has led to the exploration of various asymmetric synthesis strategies. These methods are broadly categorized into biocatalytic approaches, which harness the inherent stereoselectivity of enzymes, and chiral catalyst-mediated transformations, which employ synthetic chiral molecules to direct the stereochemical outcome of a reaction.

Biocatalytic Approaches to Chiral this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and selectivity under mild, environmentally benign conditions. nih.govnih.govuni-graz.at Enzymes, with their exquisitely defined active sites, can distinguish between enantiomers or enantiotopic faces of a substrate, making them ideal for asymmetric synthesis. researchgate.net

One-pot cascade reactions, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and waste reduction. chemrxiv.org The integration of organocatalysis and biocatalysis into such cascades is a particularly promising strategy, leveraging the complementary reactivity of both catalytic systems. chemrxiv.orgtudelft.nl This chemoenzymatic approach allows for the construction of complex molecules from simple precursors in a streamlined fashion. rug.nl

A key strategy for the synthesis of chiral amines is the combination of an oxidation step to generate a ketone intermediate, followed by a stereoselective amination catalyzed by a transaminase. Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, creating a new chiral amine. nih.gov The stereoselectivity of the transaminase dictates the configuration of the final product.

This sequence can be designed as a one-pot process. For instance, a chemoenzymatic cascade could involve the initial oxidation of a precursor alcohol, such as 2-(benzyloxy)cyclohexanol, to 2-(benzyloxy)cyclohexanone. This ketone intermediate is then directly converted in the same pot to the desired this compound by a stereoselective transaminase. The compatibility of the two catalytic steps is crucial for the success of such a cascade. researchgate.net By selecting the appropriate (S)- or (R)-selective transaminase, either enantiomer of the target amine can be accessed. nih.gov

The following table illustrates the potential of transaminases in the synthesis of chiral amines from ketones, demonstrating high conversions and enantiomeric excess for various substrates.

| Substrate Ketone | Amine Donor | Transaminase | Product Amine | Conversion (%) | Enantiomeric Excess (%) |

| 1-Phenylpropan-2-one | Isopropylamine (B41738) | (S)-selective ω-TA | (S)-1-Phenylpropan-2-amine | >95 | >99 |

| 1-(4-Fluorophenyl)acetone | Alanine | (R)-selective ω-TA | (R)-1-(4-Fluorophenyl)ethanamine | 92 | >99 |

| Cyclohexyl methyl ketone | Isopropylamine | (S)-selective ω-TA | (S)-1-Cyclohexylethanamine | 88 | 98 |

This table presents representative data for transaminase-catalyzed reactions on model substrates to demonstrate the general efficacy of the method.

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of conventional kinetic resolutions of racemates. In a DKR process, a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, while the unreactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.

In the context of bioamination, a DKR can be achieved by coupling a biocatalytic asymmetric amination with a method for racemizing the starting material. For the synthesis of this compound, this would involve starting with a racemic mixture of 2-(benzyloxy)cyclohexanone. A transaminase would selectively aminate one enantiomer, for example, the (S)-enantiomer, to produce the desired amine. Simultaneously, a racemization catalyst would convert the unreactive (R)-2-(benzyloxy)cyclohexanone into the reactive (S)-enantiomer, allowing for its eventual conversion to the product. Photoredox catalysis has been explored for the racemization of stereocenters in β-substituted carbonyl compounds, which can then be coupled with enzymatic reduction or amination to achieve a dynamic kinetic resolution. rug.nl

The efficient and selective oxidation of the precursor alcohol, 2-(benzyloxy)cyclohexanol, to the corresponding ketone is a critical first step in a potential oxidation-transamination cascade. While chemical oxidants can be used, enzymatic methods offer a greener and often more selective alternative.

The laccase/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) system is a well-established and efficient method for the aerobic oxidation of alcohols. nih.govresearchgate.net Laccase, a multi-copper oxidase, catalyzes the oxidation of TEMPO to its corresponding oxoammonium ion. nih.govscilit.com This oxoammonium ion is the active oxidant that converts the alcohol to the ketone, while being reduced to the hydroxylamine (B1172632) form. The laccase then reoxidizes the hydroxylamine back to TEMPO, completing the catalytic cycle. nih.govresearchgate.net Molecular oxygen serves as the terminal oxidant, with water as the only byproduct, making this a highly sustainable process. researchgate.net

The table below shows typical results for the laccase/TEMPO-mediated oxidation of various benzyl (B1604629) alcohol derivatives, highlighting the system's effectiveness.

| Substrate Alcohol | Laccase Source | Mediator | Product | Conversion (%) |

| Benzyl alcohol | Trametes versicolor | TEMPO | Benzaldehyde | >99 |

| 4-Methoxybenzyl alcohol | Trametes versicolor | TEMPO | 4-Methoxybenzaldehyde | >99 |

| Cinnamyl alcohol | Trametes versicolor | TEMPO | Cinnamaldehyde | 95 |

This table provides example data for the laccase/TEMPO oxidation of model alcohol substrates to illustrate the system's general applicability.

Development of One-Pot Organo- and Biocatalytic Cascade Processes

Chiral Catalyst-Mediated Enantioselective Transformations

In addition to biocatalysis, the use of small-molecule chiral catalysts is a major pillar of asymmetric synthesis. These catalysts create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. nih.gov This can be achieved through various modes of activation, including Lewis acid, Brønsted acid, and hydrogen-bonding catalysis.

For the synthesis of this compound, a chiral catalyst could be employed in several key steps. For example, an asymmetric reduction of 2-(benzyloxy)cyclohexanone could be performed using a chiral metal complex or an organocatalyst to set the two stereocenters in a single step. Alternatively, a chiral catalyst could be used in a conjugate addition reaction to a cyclohexene (B86901) precursor to establish the desired stereochemistry. The design of the catalyst is crucial for achieving high levels of both diastereoselectivity (favoring the trans isomer) and enantioselectivity (favoring the 1S, 2S configuration). escholarship.orgnih.gov

Enantioselective Derivatization and Transformation of Cyclohexanol Precursors

Iodolactamization is a powerful method for installing stereocenters in a cyclic framework. The reaction involves the intramolecular cyclization of an unsaturated N-acyl species, typically an amide or carbamate (B1207046), onto a double bond, induced by an electrophilic iodine source. The stereochemistry of the reaction can be controlled by a pre-existing chiral center on the molecule.

For the synthesis of this compound, one could envision a strategy starting with a chiral cyclohexenol (B1201834) derivative. This precursor could be converted to an unsaturated N-allyl carbamate. Treatment with iodine would trigger an electrophilic cyclization. The stereocenter of the starting alcohol would direct the facial attack of the nitrogen nucleophile and the iodine, leading to a stereodefined iodo-oxazolidinone intermediate. Subsequent reductive cleavage of the C-I bond and removal of the carbamate protecting group would unveil the desired 1,2-amino alcohol functionality with controlled stereochemistry. The olefin geometry and the nature of the chiral directing group are critical in determining the diastereoselectivity of the cyclization. researchgate.net

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of cyclic compound synthesis. Recent advancements have demonstrated its utility in creating highly functionalized cyclohexylamine (B46788) derivatives with excellent stereocontrol. nih.gov A notable example is the visible-light-enabled intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.org This photoredox-catalyzed process forges two new carbon-carbon bonds and can create two contiguous stereocenters. rsc.orgrsc.org

The reaction proceeds with high diastereoselectivity, affording complex benzocyclohexylamines. nih.govrsc.org The incorporation of a chiral phosphoric acid into the catalytic system has been shown to induce enantioselectivity, making it a viable approach for accessing enantiomerically enriched cyclohexylamine scaffolds. nih.govnih.gov This method is characterized by its atom economy, mild reaction conditions, and compatibility with various functional groups. rsc.org

Table 3: Diastereoselective [4+2] Cycloaddition for Cyclohexylamine Synthesis

| N-Cyclobutyl Aniline (B41778) Substrate | Vinyl Ketone Partner | Yield | Diastereomeric Ratio (dr) |

| N-cyclobutyl aniline | α-methyl vinyl ketone | 60% | 13:1 |

| N-cyclobutyl-N-(p-benzyloxy)aniline | α-methyl vinyl ketone | 31% | >20:1 |

| N-cyclobutyl-N-(3,4-dimethoxy)aniline | α-methyl vinyl ketone | 51% | >20:1 |

Chiral cyclohexenones are valuable intermediates that can be converted into this compound through stereocontrolled conjugate addition and reduction steps. A key strategy for accessing chiral cyclohexenones is the asymmetric deprotonation of a prochiral ketone, such as a 4-substituted cyclohexanone (B45756). acs.org This is typically achieved using a chiral lithium amide base. The chiral base selectively removes one of the two enantiotopic α-protons, generating a chiral lithium enolate. This enolate can then be trapped with an electrophile, such as a silylating agent to form a silyl (B83357) enol ether, which can be further functionalized to a cyclohexenone with high enantiomeric purity. acs.org

Another powerful approach is the desymmetrization of prochiral 2,5-cyclohexadienones. nih.govnih.gov Using biocatalysts like ene-reductases, one of the two enantiotopic double bonds of the dienone can be selectively hydrogenated. nih.gov This transformation breaks the molecule's symmetry and generates a chiral 4,4-disubstituted 2-cyclohexenone with a quaternary stereocenter and excellent enantioselectivity (up to >99% ee). nih.gov These chiral building blocks are then primed for further elaboration to the target amine.

Control of Diastereoselectivity in this compound Synthesis

Achieving the specific trans-(1S,2S) configuration requires precise control over diastereoselectivity. This is often more challenging than controlling enantioselectivity alone. The relative orientation of the benzyloxy and amine groups is determined during the key bond-forming step that sets the second stereocenter relative to the first.

A critical factor influencing diastereoselectivity can be the presence of the benzyloxy group itself. Studies on intramolecular reactions of chiral allylsilanes have revealed that a benzyloxy group positioned gamma (γ) to the silicon moiety can completely reverse the expected diastereoselectivity of a cyclization reaction. nih.gov This phenomenon is attributed to neighboring group participation, where the oxygen atom of the benzyloxy group interacts with a transient cationic intermediate. This interaction stabilizes a specific transition state that leads to the thermodynamically favored trans product, overriding the kinetic preference observed in similar alkyl-substituted systems. nih.gov

This principle can be directly applied to the synthesis of this compound. For example, in the reduction of a 2-(benzyloxy)cyclohexanone to the corresponding alcohol, the bulky benzyloxy group might sterically direct the incoming hydride to the opposite face, leading to the trans alcohol. Similarly, in the cyclization reactions mentioned previously, the benzyloxy group can act as an internal directing group, facilitating the formation of the desired trans diastereomer through a thermodynamically controlled pathway. nih.gov Therefore, the strategic placement of the benzyloxy group early in the synthesis can be a powerful tool for dictating the final diastereochemical outcome.

Influence of Reaction Conditions on Diastereomeric Ratios

The diastereomeric ratio (d.r.), typically the trans:cis ratio in the context of 1,2-disubstituted cyclohexanes, is profoundly influenced by the specific conditions employed during synthesis. While direct studies on this compound are not extensively detailed in the literature, principles from related syntheses of substituted cyclohexylamines and cyclohexanols illustrate the critical role of reaction parameters.

A primary route to this class of compounds is the reductive amination of the corresponding ketone, 2-(benzyloxy)cyclohexanone. The stereochemical outcome of the reduction of the intermediate imine is sensitive to several factors:

Reducing Agent: The steric bulk of the hydride reagent is a key determinant. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the imine from the less sterically hindered face, which can favor the formation of the trans product. In contrast, smaller reagents like sodium borohydride (B1222165) (NaBH₄) may offer lower diastereoselectivity.

Catalyst: In catalytic hydrogenations, the choice of catalyst and support can dictate the facial selectivity of hydrogen addition. For instance, heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can lead to different diastereomeric ratios depending on how the substrate adsorbs to the catalyst surface. Gold-based catalysts have also been explored for the reductive amination of cyclohexanone derivatives with benzylamine, with the support material (e.g., TiO₂, CeO₂) influencing both activity and selectivity. d-nb.inforesearchgate.net

Solvent and Additives: The solvent can affect the conformation of the substrate and transition states, thereby altering the diastereomeric outcome. Furthermore, the addition of tertiary amines, such as pyridine, has been shown to not only accelerate acylation reactions in related trans-2-substituted cyclohexanols but, in some cases, completely invert the diastereoselectivity. nih.gov This highlights how additives can fundamentally change the reaction pathway and stereochemical course. nih.gov

A study on the photocatalyzed [4+2] cycloaddition to form functionalized cyclohexylamines demonstrated that excellent diastereoselectivity (>20:1 d.r.) could be achieved, underscoring how the chosen synthetic methodology is fundamental to the stereochemical outcome. nih.govrsc.org

The following table summarizes how reaction parameters can influence diastereoselectivity based on analogous transformations.

| Reaction Parameter | Influence on Diastereoselectivity | Example/Rationale |

|---|---|---|

| Reducing Agent | Steric bulk dictates the direction of hydride attack. | Bulky hydrides (e.g., L-Selectride®) often favor equatorial attack on cyclohexanone derivatives, leading to the axial alcohol, which can correspond to the trans amino alcohol precursor. |

| Catalyst/Support | The catalyst surface directs the adsorption of the substrate. | In catalytic hydrogenation, the choice between Pd/C, PtO₂, or Au/TiO₂ can alter the trans:cis ratio. d-nb.info |

| Solvent | Affects the stability of transition states and substrate conformation. | Polar vs. non-polar solvents can shift conformational equilibria, influencing the dominant reaction pathway. |

| Additives (e.g., Bases) | Can alter the reaction mechanism or catalyst behavior. | Tertiary amines can invert diastereoselectivity in acylation of related cyclohexanols. nih.gov |

Strategies for Achieving High Diastereomeric Purity

Achieving high diastereomeric purity often requires a combination of a well-designed synthetic route and purification techniques. For compounds like this compound, where the trans isomer is desired, several strategies are employed.

Substrate-Controlled Synthesis: The inherent stereochemistry of a precursor can be used to direct the formation of the desired product. For example, starting from enantiopure trans-2-aminocyclohexanol, O-benzylation would yield the target scaffold, preserving the trans relationship.

Catalyst-Controlled Diastereoselection: Modern asymmetric catalysis offers powerful tools for controlling stereochemistry. In a relevant photocatalytic cycloaddition, the use of a chiral phosphoric acid (CPA) as a co-catalyst enabled the synthesis of cyclohexylamine derivatives with excellent diastereoselectivity (>20:1 d.r.) and good enantioselectivity. nih.govrsc.org This approach forges the stereocenters with high control, minimizing the formation of undesired diastereomers from the outset.

Directed Reductions: By installing a directing group on the precursor ketone, it is possible to guide the approach of a reducing agent. While not directly reported for this molecule, chelation-controlled reductions are a common strategy where a Lewis acidic reagent coordinates to both the carbonyl oxygen and a nearby heteroatom (like the oxygen of the benzyloxy group), locking the conformation and forcing a hydride to attack from a specific face.

Classical Resolution: When a synthesis yields a mixture of diastereomers or enantiomers, classical resolution can be an effective method for purification. For the closely related precursor, racemic trans-2-(N-benzyl)amino-1-cyclohexanol, a highly efficient resolution was developed using (R)- and (S)-mandelic acid sequentially. This method yields both enantiomers with >99% enantiomeric excess and allows for the recovery of the resolving agent. nih.gov This strategy provides access to the enantiopure backbone, which can then be further functionalized.

Purification: If a reaction produces a mixture of diastereomers, they can often be separated by standard laboratory techniques such as column chromatography or recrystallization, as diastereomers have different physical properties. In some cases, even if initial enantioselectivity is moderate (e.g., 85:15 er), a single recrystallization can significantly upgrade the enantiomeric excess to >99%. rsc.org

Optimization of Stereochemical Purity through Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a classical kinetic resolution of a racemate. In a DKR process, a racemic starting material is continuously racemized while one enantiomer is selectively converted into the product. This allows for the theoretical conversion of 100% of the starting material into a single enantiomerically pure product.

While a specific DKR for this compound has not been reported, the principles can be applied to its precursors. A common application is the DKR of α-substituted ketones or racemic amines. For instance, a DKR of racemic 2-(benzyloxy)cyclohexanamine could be envisioned. This would involve two key components:

A catalyst or set of conditions to rapidly and reversibly interconvert the (1R,2R) and (1S,2S) enantiomers (racemization).

An enzyme or chiral reagent that selectively reacts with only one of the enantiomers (kinetic resolution).

Recent advances have combined photoredox catalysis with enzymatic catalysis to achieve the DKR of cyclic amines. mvpsvktcollege.ac.in In one such system, a photocatalyst reduces a cyclic imine (formed in situ) to a racemic amine, while a monoamine oxidase (MAO) selectively oxidizes one amine enantiomer back to the imine. This continuous cycle enriches the non-reactive amine enantiomer, leading to a high enantiomeric excess. mvpsvktcollege.ac.in Another approach involves the deracemization of complex amines using a cyclohexylamine oxidase, which was successfully applied to a dextromethorphan (B48470) intermediate, converting a racemic mixture to the desired (S)-enantiomer in 80% isolated yield and 99% ee. rsc.org

The key to a successful DKR is matching the rates of racemization and resolution. The racemization must be faster than or at least competitive with the rate of the slower-reacting enantiomer's transformation to prevent its accumulation.

The following table outlines the components of a hypothetical DKR for a precursor to the target compound.

| Component | Function | Example Method |

|---|---|---|

| Racemization Catalyst | Interconverts the (R,R) and (S,S) enantiomers of the starting material. | A transition metal catalyst (e.g., Pd, Ru) or a photoredox catalyst that facilitates reversible oxidation/reduction. |

| Resolution Agent | Selectively reacts with one enantiomer. | An enzyme (e.g., lipase (B570770) for acylation, oxidase for oxidation) or a chiral chemical reagent. |

| Reaction | Converts the desired enantiomer into a separable product. | Enzymatic acylation, oxidation, or another enantioselective transformation. |

Mechanistic Investigations of Reactions Involving 1s,2s 2 Benzyloxy Cyclohexanamine and Its Precursors

Elucidation of Complex Reaction Pathways in Stereoselective Syntheses

Stereoselective synthesis relies on a deep understanding of reaction mechanisms to control the formation of specific stereoisomers. The following subsections explore the proposed pathways for several modern synthetic methods relevant to the synthesis of chiral cyclohexylamine (B46788) derivatives.

Visible-light photoredox catalysis has become a powerful tool for constructing complex molecular architectures under mild conditions. researchgate.net For the synthesis of functionalized cyclohexylamine derivatives, a photoredox-catalyzed [4+2] cycloaddition offers a highly efficient route. researchgate.netnih.gov While direct studies on (1S,2S)-2-(benzyloxy)cyclohexanamine are not extensively documented, a plausible mechanism can be proposed based on analogous systems, such as the reaction of benzocyclobutylamines with α-substituted vinylketones. researchgate.netnih.gov

The reaction is initiated by the excitation of a photocatalyst (e.g., an Iridium complex) by visible light. nih.gov The excited photocatalyst then engages in a single-electron transfer (SET) with the amine substrate. nih.gov In a reductive quenching cycle, the excited photocatalyst would be quenched by the amine, which undergoes a one-electron oxidation to form an amino radical cation intermediate. nih.govnih.gov This radical cation is a key intermediate that dictates the subsequent reaction pathway. nih.gov For a precursor like a benzocyclobutylamine, this intermediate can undergo a ring-opening to generate a benzyl (B1604629) radical cation, which then participates in the [4+2] cycloaddition with an enone. nih.gov This pathway highlights the ability of photoredox catalysis to generate reactive radical intermediates from stable amine precursors, enabling access to complex cyclic structures with high diastereoselectivity. researchgate.netnih.gov

A proposed catalytic cycle is detailed below:

Photoexcitation : The photocatalyst (PC) absorbs a photon to reach its excited state (PC*).

Single-Electron Transfer (SET) : The amine precursor reductively quenches the excited photocatalyst, forming an amine radical cation and the reduced form of the photocatalyst (PC-).

Intermediate Formation : The amine radical cation undergoes further transformation (e.g., C-C bond cleavage) to form a key radical intermediate. nih.gov

Cycloaddition : The radical intermediate adds to the cycloaddition partner (e.g., an α,β-unsaturated ketone).

Radical Termination and Catalyst Regeneration : The resulting radical adduct is reduced by the PC-, and subsequent protonation yields the final product and regenerates the ground-state photocatalyst.

This redox-neutral process is characterized by its atom economy and mild reaction conditions. nih.gov The stereoselectivity of such reactions can be further enhanced by incorporating a chiral co-catalyst, such as a chiral phosphoric acid, which can create a chiral environment and influence the stereochemical outcome of the radical addition step. nih.govrsc.org

Cascade reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. A cascade involving an oxidation followed by a transamination is a powerful strategy for converting alcohols into chiral amines. A precursor alcohol to this compound could theoretically be transformed into the target amine via such a cascade.

The process typically involves two distinct enzymatic or chemo-enzymatic steps:

Oxidation : An alcohol dehydrogenase (ADH) or another oxidant converts the starting alcohol into the corresponding ketone.

Transamination : A transaminase (TA), also known as an aminotransferase, then transfers an amino group from an amino donor (e.g., isopropylamine (B41738) or alanine) to the intermediate ketone, yielding the chiral amine product. mdpi.com

The mechanism of the transamination step is well-established and proceeds via a "ping-pong bi-bi" mechanism, utilizing pyridoxal-5'-phosphate (PLP) as a cofactor. mdpi.com

The Ping-Pong Bi-Bi Mechanism:

First Half-Reaction (Ping):

The amino donor binds to the PLP cofactor bound to the enzyme, forming an external aldimine.

Tautomerization occurs, followed by hydrolysis, which releases the keto acid byproduct and leaves the amino group on the cofactor, forming pyridoxamine-5'-phosphate (PMP).

Second Half-Reaction (Pong):

The ketone substrate (generated from the initial oxidation step) enters the active site and binds to the PMP.

A reversal of the first half-reaction occurs: a ketimine is formed, which then tautomerizes and is hydrolyzed to release the new chiral amine product, regenerating the PLP-enzyme complex for the next catalytic cycle.

This cascade approach avoids the isolation of the intermediate ketone and can overcome equilibrium limitations by coupling the two reactions. mdpi.com

Iodolactamization is an intramolecular cyclization reaction that can be used to synthesize lactams from unsaturated amides. A precursor to this compound, such as an unsaturated amide derived from a cyclohexene (B86901) carboxylic acid, could undergo such a reaction.

The mechanism is analogous to iodolactonization and proceeds through the formation of a key intermediate:

Electrophilic Activation : An iodine source (e.g., I₂) reacts with the alkene moiety of the unsaturated amide to form a cyclic iodonium (B1229267) ion intermediate.

Intramolecular Nucleophilic Attack : The amide nitrogen acts as an intramolecular nucleophile, attacking one of the carbons of the three-membered iodonium ring.

Ring Opening and Lactam Formation : This attack proceeds in an anti-fashion, opening the iodonium ring and forming the new C-N bond, which results in the cyclized lactam product with the iodine atom attached to the adjacent carbon.

The regioselectivity and stereoselectivity of the cyclization are governed by Baldwin's rules and the steric and electronic properties of the substrate and the transition state. This reaction provides a reliable method for installing stereocenters in a controlled manner. researchgate.net

Identification and Role of Reactive Intermediates in Stereochemical Outcomes

The stereochemical course of a reaction is often determined by the structure and reactivity of transient intermediates. Understanding these species is paramount for controlling enantioselectivity and diastereoselectivity.

As introduced in section 3.1.1, radical cations are key intermediates in photoredox-catalyzed reactions involving amines. nih.govdoaj.org The generation of an amine radical cation via single-electron transfer (SET) from the lone pair of the nitrogen atom is a pivotal step. nih.gov These intermediates are highly reactive and can undergo a variety of subsequent transformations that lead to bond formation. nih.govnih.gov

In the context of synthesizing cyclohexylamine derivatives, the one-electron oxidation of an amine precursor creates an odd-electron species that can engage in reactions not accessible to the parent amine. nih.govnih.gov The reactivity of the amine radical cation includes:

Deprotonation : Loss of a proton from a carbon alpha to the nitrogen generates a nucleophilic α-amino radical. nih.gov

Fragmentation : Cleavage of C-C or C-H bonds can lead to the formation of new radical species. nih.govnih.gov

Addition : The radical cation itself can add to π-systems, initiating cycloaddition cascades. nih.gov

The stereochemical outcome of these reactions is influenced by the ability to control the facial selectivity of the radical addition steps. Chiral catalysts or auxiliaries can create a biased environment, directing the approach of the reacting partners to favor the formation of one stereoisomer over others. nih.gov

Table 1: Key Reactive Intermediates and Their Roles

| Intermediate | Generating Reaction Type | Role in Stereochemical Outcome |

|---|---|---|

| Amine Radical Cation | Photoredox Catalysis (SET) | Precursor to α-amino radicals or participant in cycloadditions; its subsequent reactions can be controlled by chiral catalysts. nih.govnih.gov |

| Iodonium Ion | Iodolactamization | Its formation and subsequent anti-attack by the nucleophile dictates the relative stereochemistry of the product. researchgate.net |

| Pyridoxamine-5'-Phosphate (PMP) | Transamination | Acts as the amine carrier; the stereospecificity of the enzyme's active site controls the enantioselectivity of the amine formation. mdpi.com |

Carbenoids are metal-stabilized carbenes that serve as versatile intermediates for the construction of cyclopropanes and for other cycloaddition reactions. In enantioselective synthesis, chiral catalysts are used to generate and react these carbenoid species with high stereocontrol.

While not directly involving this compound as a substrate, chiral amine derivatives are often used as ligands in the metal catalysts that generate carbenoids. The general mechanism for a metal-catalyzed cyclopropanation using a diazo compound precursor is as follows:

Carbenoid Formation : A transition metal complex (e.g., containing Rhodium or Copper) reacts with a diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a metal-carbenoid intermediate.

Carbene Transfer : The carbenoid then transfers the carbene moiety to an alkene substrate. The reaction is typically concerted, which allows for the stereochemistry of the alkene to be retained in the cyclopropane (B1198618) product.

The enantioselectivity of the process is dictated by the chiral ligands coordinated to the metal center. These ligands create a chiral pocket around the reactive carbenoid, forcing the alkene to approach from a specific direction and with a specific orientation, thus leading to the preferential formation of one enantiomer of the cyclopropane product. Chiral auxiliaries attached to the alkene substrate can also be used to direct the stereochemical outcome of the cyclopropanation.

Catalytic Cycle Analysis and Refinement for Optimized Processes

The catalytic efficacy of chiral amines like this compound and its precursors, particularly those derived from the chiral trans-1,2-cyclohexanediamine scaffold, is rooted in their ability to form transient chiral intermediates that guide the stereochemical outcome of a reaction. Mechanistic investigations, combining kinetic studies, spectroscopic analysis, and computational modeling, have been pivotal in elucidating the catalytic cycles of reactions organocatalyzed by this class of compounds. A deep understanding of these cycles is crucial for the rational design of more efficient and selective catalysts and for the optimization of reaction conditions.

The primary mode of action for chiral primary amine catalysts involves the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This activation strategy is central to a wide array of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

A Generalized Catalytic Cycle: The Asymmetric Michael Addition

A representative catalytic cycle for an asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a chiral primary amine derived from the (1S,2S)-cyclohexanediamine scaffold, is illustrated below. This mechanism is based on well-established principles of enamine catalysis.

Enamine Formation: The catalytic cycle begins with the rapid and reversible reaction between the chiral primary amine catalyst and a ketone (the Michael donor). This condensation reaction, involving the loss of a water molecule, forms a chiral enamine intermediate. The stereochemistry of the catalyst is now imprinted upon this nucleophilic species.

Iminium Ion Formation & Hydrogen Bonding: Concurrently, the catalyst's basic amine functionality can interact with the acidic proton of an additive (like a Brønsted acid), or the catalyst itself can possess a hydrogen-bond-donating group. This moiety activates the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and rendering it more electrophilic.

Stereodetermining C-C Bond Formation: The chiral enamine attacks one of the enantiotopic faces of the activated Michael acceptor. The rigid, sterically defined environment created by the chiral catalyst, particularly the bulky benzyloxy and cyclohexane (B81311) groups, directs the approach of the electrophile. This step is typically the rate-determining and stereodetermining step of the reaction, establishing the new stereocenter. The transition state is stabilized by a network of non-covalent interactions, including hydrogen bonds between the catalyst and the nitro group of the acceptor.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by the water molecule produced in the initial enamine formation step. This releases the chiral product and regenerates the primary amine catalyst, allowing it to enter a new catalytic cycle.

Refinement for Optimized Processes

Understanding the intricacies of the catalytic cycle allows for targeted modifications to improve reaction outcomes such as yield, diastereoselectivity, and enantioselectivity. Key areas for refinement include catalyst structure modification and the optimization of reaction conditions.

Catalyst Structure Modification:

The structure of the chiral diamine catalyst is paramount for achieving high stereoselectivity. Modifications to the catalyst backbone and the nature of its substituents can significantly influence the steric and electronic environment of the active site. For instance, the introduction of bulky groups or additional hydrogen-bond-donating moieties can enhance the rigidity of the transition state assembly, leading to improved enantiomeric excess.

The following table summarizes research findings on how different chiral diamine-based organocatalysts perform in the Michael addition of various ketones to trans-β-nitrostyrene, illustrating the impact of catalyst structure on efficiency and selectivity.

| Catalyst Type | Key Structural Feature | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Primary amine-salicylamide from trans-cyclohexane-1,2-diamine | Salicylamide H-bond donor | High | Excellent | researchgate.net |

| (R,R)-DPEN-thiourea | Thiourea H-bond donor | High | High | mdpi.com |

| Guanidinyl pyrrolidines from (S)-proline | Guanidinyl group | Good | Moderate to Good | researchgate.net |

Optimization of Reaction Conditions:

Reaction parameters such as solvent, temperature, and the use of additives play a crucial role in the catalytic cycle. Solvents can influence the solubility of reactants and intermediates, as well as the stability of transition states. Additives, particularly Brønsted or Lewis acids, can act as co-catalysts, accelerating key steps like iminium ion formation and enhancing the electrophilicity of the acceptor.

The table below presents data on the optimization of an organocatalyzed Mukaiyama-Michael addition, showcasing the significant impact of the catalyst's ester group and reaction conditions on enantioselectivity. nih.gov

| Catalyst Ester Group | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl | CH2Cl2 | -78 | Low |

| tert-Butyl | CH2Cl2 | -78 | No significant change |

| Benzyl | CH2Cl2 | -78 | 93 |

Through meticulous analysis of the catalytic cycle and systematic refinement of both the catalyst structure and reaction parameters, processes involving this compound and its precursors can be highly optimized to achieve superior performance in asymmetric synthesis.

Applications of 1s,2s 2 Benzyloxy Cyclohexanamine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The inherent chirality and C2-symmetry of cyclohexane-1,2-diamine derivatives, the parent structure of (1S,2S)-2-(Benzyloxy)cyclohexanamine, make them highly effective ligands and auxiliaries in asymmetric synthesis. The presence of the benzyloxy group in the specified compound allows for fine-tuning of steric and electronic properties, influencing the stereochemical outcome of catalytic reactions.

Development of Novel Chiral Catalyst Systems based on Cyclohexanamine Derivatives

Chiral diamines derived from the cyclohexane (B81311) scaffold are foundational in the development of new catalyst systems for a variety of asymmetric transformations. These derivatives are often complexed with transition metals to create catalysts that can induce high levels of enantioselectivity. The development of such systems is a dynamic area of research, with new ligands and catalysts continually being designed and tested for improved efficacy and broader applicability.

For instance, visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives has been achieved through [4 + 2] cycloadditions. In these reactions, chiral phosphoric acids are employed to promote the formation of the chiral product with high diastereoselectivity and good enantioselectivity. This approach demonstrates the potential for creating complex chiral molecules from simpler precursors under mild conditions. arkat-usa.org

The versatility of cyclohexylamine derivatives is further highlighted by their use in various catalytic reactions. For example, chiral N-heterocyclic carbenes have been shown to be highly selective catalysts for intramolecular Michael reactions, leading to the formation of dicarbonyl compounds with high diastereo- and enantioselectivity. nih.gov Additionally, cooperative catalysis involving chiral amines and boronic acids has been developed for the enantioselective 1,4-addition to α,β-unsaturated carboxylic acids. researchgate.net

Mediated Enantioselective Transformations in Organic Reactions

Catalysts derived from chiral cyclohexanediamine (B8721093) structures have proven effective in a range of enantioselective transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

One notable application is in asymmetric acylation of alcohols, a key process for producing small chiral building blocks for the synthesis of biologically active natural products. researchgate.net Chiral diamine derivatives have been used to create catalysts that facilitate this transformation with high efficiency and stereoselectivity.

Furthermore, these chiral ligands have been successfully applied in enantioselective radical reactions. For example, copper complexes of chiral ligands have been used in the asymmetric radical oxytrifluoromethylation of oximes to produce CF3-containing isooxazolines with good to excellent yield and enantioselectivity. mdpi.com Similarly, nickel-catalyzed enantioselective radical reactions have been developed for the synthesis of a variety of chiral compounds. mdpi.com

The table below summarizes the performance of related chiral cyclohexylamine derivatives in selected enantioselective reactions, illustrating the high levels of stereocontrol that can be achieved.

| Reaction Type | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |

| [4+2] Cycloaddition | Photoredox/Chiral Phosphoric Acid | N-cyclobutyl aniline (B41778) and vinylketone | 60 | 85:15 er (>99.5:0.5 after recrystallization), >20:1 dr |

| Intramolecular Michael Reaction | Chiral N-Heterocyclic Carbene | α,β-unsaturated aldehyde | High | High |

| 1,4-Addition | Chiral Amine-Boronic Acid | α,β-unsaturated carboxylic acid | High | High |

Building Block in the Synthesis of Complex Molecules

Beyond its role in catalysis, this compound and its close analogs serve as valuable chiral building blocks for the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The predefined stereochemistry of the cyclohexane ring provides a reliable starting point for constructing intricate molecular architectures.

Role as a Precursor to Biologically Active Compounds

The β-aminocycloalkanol motif is a privileged scaffold found in numerous biologically active compounds. The structure of this compound provides a direct entry to this important structural class. The vicinal amino and benzyloxy groups on the cyclohexane ring can be readily elaborated to introduce further complexity and functionality, making it a key starting material for the synthesis of various therapeutic agents.

The utility of this compound and its derivatives as intermediates is well-documented in the synthesis of several marketed and investigational drugs.

Vernakalant : This antiarrhythmic agent for the treatment of atrial fibrillation features a chiral aminocyclohexyl ether core. Synthetic routes to Vernakalant have utilized enzyme-catalyzed dynamic asymmetric transamination to establish the two contiguous chiral centers in the cyclohexane ring, highlighting the importance of this chiral scaffold. nih.govresearchgate.net While direct use of this compound is not explicitly detailed in all published syntheses, closely related intermediates are key to forming the core structure of the drug. researchgate.net

Indinavir : An HIV protease inhibitor, Indinavir is a complex molecule with multiple stereocenters. The synthesis of this drug involves the coupling of three key chiral fragments. Although various synthetic strategies exist, the core structure often relies on precursors that establish the necessary stereochemistry early in the sequence. While a direct synthetic route from this compound is not the most commonly cited, the principles of using chiral cyclohexane-based building blocks are central to its synthesis. arkat-usa.orgnih.gov

CCR2 Antagonists : The CC chemokine receptor 2 (CCR2) is a target for the treatment of inflammatory diseases. Novel disubstituted cyclohexanes have been designed and synthesized as potent CCR2 antagonists. nih.gov The synthesis of these compounds often involves building upon a chiral cyclohexane core to achieve the desired stereochemistry and biological activity. For instance, 3-phenylsulfonylmethyl cyclohexylaminobenzamides have been reported as CCR2 inhibitors, showcasing the utility of the cyclohexylamine scaffold. nih.gov

CSF1R Inhibitors : Colony-stimulating factor 1 receptor (CSF1R) inhibitors are being investigated for their potential in treating various cancers and inflammatory disorders. The development of small molecule inhibitors for CSF1R often incorporates rigid cyclic structures to optimize binding affinity and selectivity. While specific synthetic routes starting from this compound are not widely published, the use of substituted cyclohexylamine moieties is a common strategy in the design of these inhibitors. google.comgoogle.comnih.gov

The following table lists the pharmaceutical agents and the corresponding precursor motifs related to this compound.

| Pharmaceutical Agent | Therapeutic Class | Relevant Structural Motif |

| Vernakalant | Antiarrhythmic | Chiral aminocyclohexyl ether |

| Indinavir | HIV Protease Inhibitor | Chiral amino alcohol |

| CCR2 Antagonists | Anti-inflammatory | Disubstituted cyclohexane |

| CSF1R Inhibitors | Oncology/Immunology | Substituted cyclohexylamine |

Construction of Novel Polycyclic and Heterocyclic Systems

This compound serves as a valuable chiral building block for the synthesis of complex molecular architectures, including polycyclic and heterocyclic systems. The inherent stereochemistry and the presence of two distinct functional groups—an amine and a protected alcohol—allow for sequential and stereocontrolled transformations. Chemists can leverage this precursor to construct highly substituted ring systems, which are features of many biologically active molecules. Strategies often involve using the chiral cyclohexane backbone as a scaffold to direct the formation of new rings, leading to compounds like dihydroquinolines, benzazepines, and other benzofused nitrogen heterocyles through tandem reactions such as benzannulation and ring-closing metathesis. nih.govnih.gov

The synthesis of all-carbon quaternary stereocenters is a significant challenge in organic chemistry. Chiral cyclohexylamine scaffolds, such as that provided by this compound, are pivotal in strategies developed to address this challenge. nih.gov Modern synthetic methods, including photoredox catalysis, have enabled the construction of highly functionalized cyclohexylamine derivatives that incorporate these complex stereocenters. nih.gov

One notable strategy involves the [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones. nih.gov This process is initiated by a one-electron oxidation of the amine, leading to a ring-opening that forms a benzyl (B1604629) radical iminium ion. This intermediate then undergoes a subsequent radical addition to an alkene and a final ring-closing step. nih.gov The result is a densely functionalized cyclohexylamine derivative featuring adjacent tertiary and all-carbon quaternary stereocenters with high stereoselectivity. nih.gov While this specific example uses a different starting material, it highlights the utility of the chiral amine moiety on a cyclohexane ring as a controlling element for constructing complex and sterically hindered centers, a role for which this compound is an ideal precursor. The development of such catalytic enantioselective cycloadditions represents a key advancement in accessing these valuable molecular motifs. nih.gov

The functional groups of this compound allow for its derivatization into other important classes of chiral molecules.

Chiral Amino Alcohols: The most direct derivatization is the cleavage of the benzyl ether to unmask the hydroxyl group, yielding the corresponding chiral 1,2-amino alcohol, (1S,2S)-2-aminocyclohexanol. Chiral amino alcohols are exceptionally valuable synthons and structural motifs in a vast array of pharmaceuticals and natural products. nih.govresearchgate.netchemrxiv.org They are frequently used as chiral auxiliaries or ligands in asymmetric catalysis and as key building blocks in total synthesis. tcichemicals.com The synthesis of chiral amino alcohols can be achieved through various methods, including the reduction of N-protected amino acids or the asymmetric reductive amination of α-hydroxy ketones using engineered enzymes. nih.govresearchgate.net The availability of this compound provides a straightforward route to a specific, highly enantioenriched 1,2-amino alcohol. The chirality can be confirmed using analytical techniques such as HPLC after derivatization with chiral agents like Marfey's reagent. nih.gov

Cyclobutene (B1205218) Derivatives: Cyclobutene rings are versatile intermediates in organic synthesis due to their inherent ring strain, which can be harnessed for subsequent ring-opening or rearrangement reactions. organic-chemistry.org The synthesis of functionalized cyclobutene derivatives can be accomplished through various modern strategies, such as the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones or via photoredox-mediated cascade reactions. nih.govorganic-chemistry.org While the direct conversion of this compound to a cyclobutene derivative is not a commonly reported application, its structure offers potential starting points for such transformations. For instance, theoretical pathways could involve ring contraction of the cyclohexane skeleton or using the functional groups to build the four-membered ring through multi-step sequences. New strategies for constructing cyclobutene skeletons from simple substrates, such as the copper-catalyzed radical cascade reaction of cyclobutanes, continue to be an area of active research. rsc.orgthieme-connect.de

Strategies for Protection and Deprotection of the Benzyloxy Moiety

The benzyloxy group is a widely used protecting group for hydroxyl functions in multi-step organic synthesis. ontosight.aigoogle.com Its popularity stems from its stability under a broad range of reaction conditions, including acidic, basic, and many oxidative and reductive environments. This robustness allows chemists to perform extensive modifications on other parts of a molecule before selectively removing the benzyl ether at a later stage. acs.org

Methodologies for Benzyl Ether Cleavage and Their Selectivity

The removal of the benzyl group, or debenzylation, can be accomplished through several methods, each with its own advantages regarding selectivity and functional group compatibility. The choice of method is critical to ensure the integrity of the target molecule, especially when other sensitive functionalities are present.

Key methodologies for benzyl ether cleavage include:

Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source (H₂ gas or a transfer agent like 1,4-cyclohexadiene). youtube.comorganic-chemistry.orgjk-sci.com The reaction is clean, often high-yielding, and proceeds via cleavage of the C-O bond to release the free alcohol and toluene. youtube.com Its main limitation is the incompatibility with other reducible functional groups, such as alkenes, alkynes, azides, and some halogen substituents. acs.orgthieme-connect.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for debenzylation under mild conditions and shows excellent selectivity. organic-chemistry.org It can tolerate a wide array of functional groups that are sensitive to hydrogenolysis, including silyl (B83357) ethers, esters, alkenes, and alkynes. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can remove benzyl ethers, particularly those with electron-donating substituents on the aromatic ring (like the p-methoxybenzyl, or PMB, group). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a classic reagent for this purpose. google.comnih.gov Recent advancements have shown that visible-light-mediated oxidation with DDQ can cleave even simple benzyl ethers in the presence of sensitive groups like azides and alkynes, transforming the benzyl ether into a temporary protecting group suitable for orthogonal strategies. acs.org

Dissolving Metal Reduction: Conditions such as the Birch reduction (using an alkali metal like sodium in liquid ammonia (B1221849) with an alcohol) can cleave benzyl ethers but are harsh and have limited functional group compatibility. acs.org

The following table summarizes and compares various methods for benzyl ether cleavage:

| Method | Key Reagents | Typical Conditions | Advantages | Limitations & Selectivity Issues | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Atmospheric or high pressure H₂, various solvents (EtOH, EtOAc, THF) | High yield, clean reaction, common and reliable. | Reduces alkenes, alkynes, azides, nitro groups, and some halides. Not selective over other hydrogenolysis-labile groups (e.g., Cbz). | youtube.comjk-sci.com |

| Lewis Acid Cleavage | BCl₃·SMe₂, BBr₃ | Anhydrous CH₂Cl₂, often at low temperatures (e.g., -78 °C to rt) | Excellent functional group tolerance (esters, silyl ethers, alkenes). Very selective. | Requires stoichiometric, moisture-sensitive reagents. Can affect other acid-sensitive groups. | acs.orgorganic-chemistry.org |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, rt; can be accelerated with visible light irradiation. | Orthogonal to hydrogenolysis and acid-labile groups. Mild conditions, especially with photo-oxidation. Tolerates azides, alkynes. | Can oxidize other electron-rich moieties. Stoichiometric oxidant required in traditional methods. | acs.orgnih.gov |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, HCO₂NH₄; Pd/C | Reflux in EtOH or MeOH | Avoids handling of H₂ gas. Can sometimes offer different selectivity compared to H₂ gas. | Similar limitations to standard hydrogenolysis regarding reducible groups. | organic-chemistry.orgjk-sci.com |

| Reductive Cleavage with Silanes | Et₃SiH, PdCl₂ | CH₂Cl₂, Et₃N, rt | Remarkably mild. Can be selective for benzyl ethers/esters in the presence of alkenes, cyclopropanes, and aryl chlorides. | Selectivity can be substrate-dependent, especially with aryl bromides. | thieme-connect.com |

Strategic Importance of the Benzyloxy Protecting Group in Synthetic Routes and Downstream Processing

A key aspect of its strategic importance lies in its role in orthogonal protection strategies . thieme-connect.com In the synthesis of complex molecules with multiple hydroxyl groups (e.g., carbohydrates or polyketides), different protecting groups that can be removed under distinct, non-interfering conditions are required. For example, a benzyl ether (removed by hydrogenolysis) can be used alongside a silyl ether (removed by fluoride) and an acetate (B1210297) ester (removed by hydrolysis). This orthogonality allows the chemist to unmask a specific hydroxyl group for reaction while the others remain protected. The development of mild, selective debenzylation methods, such as photo-oxidative cleavage, further expands these orthogonal possibilities, enabling the benzyl group to be used as a temporary, rather than just a terminal, protecting group. acs.org

The choice of deprotection method also has significant implications for downstream processing . The ability to remove the benzyl group under mild conditions (e.g., using BCl₃·SMe₂ or visible-light oxidation) avoids exposing a complex, late-stage intermediate to harsh reagents that could cause degradation or epimerization, thus safeguarding the final product. organic-chemistry.org The clean nature of catalytic hydrogenolysis, where the byproduct is simply toluene, often simplifies purification compared to methods that require stoichiometric and potentially reactive reagents.

Computational and Theoretical Investigations on 1s,2s 2 Benzyloxy Cyclohexanamine Systems

Quantum Chemical Studies (e.g., DFT) for Reaction Energetics and Transition State Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in exploring the energetics of chemical reactions and characterizing the transient structures that govern them. These calculations provide a quantitative understanding of reaction pathways, helping to rationalize experimental outcomes and predict the feasibility of new transformations involving (1S,2S)-2-(Benzyloxy)cyclohexanamine.

DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. For reactions involving this compound, DFT can be used to model processes such as N-alkylation, acylation, or its participation as a ligand in catalysis.

A key aspect of these studies is the analysis of reaction energetics. By calculating the Gibbs free energy difference between the transition state and the reactants (ΔG‡), the activation energy barrier can be determined. A lower activation energy implies a faster reaction. DFT has been successfully used to study the mechanism of reactions catalyzed by complexes derived from the closely related (R,R)-1,2-diaminocyclohexane scaffold, revealing how steric interactions in the transition state dictate stereoselectivity. nih.govrsc.orgresearchgate.net For instance, in a hypothetical reaction catalyzed by a metal complex of this compound, DFT could elucidate why one enantiomer of a product is formed preferentially. The calculations would likely show that the transition state leading to the major enantiomer is lower in energy due to more favorable steric and electronic interactions. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.00 | 0.00 |

| Transition State | +18.5 | +20.2 |

Note: This data is illustrative and represents typical values for an organocatalyzed reaction. Actual values for a specific reaction involving this compound would require dedicated calculations.

Furthermore, analysis of the transition state geometry provides critical insights. Parameters such as bond lengths and angles in the transition state can indicate the degree of bond formation and breaking, clarifying the reaction mechanism. For example, in a nucleophilic substitution reaction at the amine group, the C-N bond length in the transition state would reveal how far the reaction has progressed. Theoretical studies on related systems have demonstrated the power of this approach in understanding reaction mechanisms. whiterose.ac.ukrsc.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational analysis begins with identifying the most stable arrangements of the molecule. The cyclohexane (B81311) ring in this compound is expected to adopt a chair conformation to minimize angle and torsional strain. wikipedia.org The two substituents, the amino group and the benzyloxy group, are in a trans configuration. In the most stable chair conformation, bulky substituents typically occupy equatorial positions to avoid steric clashes known as 1,3-diaxial interactions. wikipedia.orgsapub.org For cis-1-benzyl-4-methylcyclohexane, it has been shown that the conformation with an equatorial benzyl (B1604629) group is more stable. rsc.org Therefore, it is highly probable that both the amino and benzyloxy groups in this compound prefer to be in equatorial positions.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior. nih.gov In an MD simulation, the motion of every atom in the system is calculated over a period of time, offering insights into conformational changes and intermolecular interactions, especially in a solvent environment. nih.govnih.gov An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal the stability of different conformers, the frequency of ring flipping, and the nature of hydrogen bonding between the amine group and solvent molecules.

These simulations are also invaluable for studying how the molecule interacts with other molecules, such as a substrate in a catalytic process or a biological receptor. By simulating the complex, one can identify key intermolecular interactions, like hydrogen bonds or van der Waals forces, that are responsible for binding and recognition.

Table 2: Illustrative Conformational Energy Data for this compound

| Conformer (Substituent Positions) | Relative Strain Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| diequatorial | 0.0 | >99 |

Note: This data is illustrative, based on the general principles of cyclohexane conformational analysis. The diaxial conformation is significantly less stable due to severe steric strain.

Theoretical Studies on Stereoselectivity and Chiral Induction Mechanisms

A primary application of this compound in synthesis is as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction. Theoretical studies are essential for understanding the mechanisms of chiral induction, explaining how the chirality of this molecule is transferred to the product.

When used as a ligand in asymmetric catalysis, this compound coordinates to a metal center, creating a chiral environment around it. Theoretical models can be constructed to investigate how this chiral environment dictates the approach of a substrate. By comparing the transition state energies for the pathways leading to different stereoisomers of the product, the origin of the observed enantioselectivity or diastereoselectivity can be pinpointed. researchgate.net

DFT calculations have been instrumental in explaining the high enantioselectivity achieved with catalysts derived from 1,2-diaminocyclohexane. organic-chemistry.org These studies often reveal that the bulky substituents on the chiral ligand create a "chiral pocket" around the active site. One approach of the substrate is sterically hindered, while the other is favored, leading to a lower energy transition state and the preferential formation of one enantiomer. nih.govresearchgate.net For this compound, the benzyloxy group would play a crucial role in defining the shape and steric properties of this chiral pocket.

Computational models can also be used to rationalize the "matched" and "mismatched" pairs when a chiral ligand is used with a chiral substrate. In such cases, the intrinsic stereochemical preferences of the ligand and substrate can either reinforce or oppose each other, and theoretical calculations can quantify these effects.

Table 3: Illustrative Energy Differences in a Chiral Induction Model

| Transition State | Description | Calculated ΔΔG‡ (kcal/mol) | Predicted Product Ratio (S:R) |

|---|---|---|---|

| TS-S | Leads to the (S)-enantiomer | 0.0 | 95 : 5 |

Note: This data is illustrative, representing a typical energy difference that would lead to high enantioselectivity in a reaction catalyzed by a chiral ligand. ΔΔG‡ is the difference in the Gibbs free energy of activation between the two competing pathways.

常见问题

Q. What synthetic routes are commonly employed to prepare (1S,2S)-2-(Benzyloxy)cyclohexanamine, and what are their key reaction conditions?

- Methodological Answer : The compound is typically synthesized via stereoselective benzylation of (1S,2S)-2-aminocyclohexanol. Two primary methods are:

- Mitsunobu Reaction : Uses benzyl alcohol with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous THF at 0–5°C for 12–24 hours, yielding 70–85% .

- Nucleophilic Substitution : Reacts (1S,2S)-2-aminocyclohexanol with benzyl bromide in DMF using K₂CO₃ as a base at 60°C for 8 hours. Chiral HPLC must confirm stereochemical integrity due to potential racemization .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C, protected from light and moisture. Use molecular sieves to absorb residual humidity .

- Handling : Work in a fume hood with PPE (nitrile gloves, safety goggles). Avoid contact with oxidizing agents and static discharge .

Q. What analytical techniques are recommended for confirming the purity and stereochemistry of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to verify enantiomeric excess (>99% ee) .

- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic peaks (e.g., benzyloxy protons at δ 4.3–4.6 ppm; cyclohexane ring protons at δ 1.2–2.1 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during benzylation reactions?

- Methodological Answer :

- Variable-Temperature NMR : Conduct studies between 200–300 K to distinguish dynamic effects (e.g., ring flipping) from true stereochemical assignments .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of intermediates or derivatives .

- Computational Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate spatial arrangements .

Q. What strategies optimize the regioselective benzylation of cyclohexanamine derivatives?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity of the amine group.

- Protecting Groups : Temporarily protect competing functional groups (e.g., hydroxyls with TBSCl) to direct benzylation to the desired position .

- Catalytic Control : Employ chiral ligands (e.g., BINOL) in asymmetric catalysis to enforce regioselectivity .

Q. How can computational modeling predict the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Transition-State Modeling : Perform DFT calculations (B3LYP/6-31G*) to identify steric and electronic influences of the benzyloxy group on enantioselectivity. For example, ΔΔG‡ > 2 kcal/mol correlates with >90% ee in Michael additions .

- Molecular Dynamics (MD) : Simulate solvent interactions (AMBER force field) to assess how solvation affects catalytic behavior .

Q. What methods are effective for analyzing degradation products under acidic/basic conditions?

- Methodological Answer :

- LC-MS/MS : Monitor hydrolytic cleavage of the benzyloxy group (e.g., in 1M HCl at 60°C for 24 hours) using a C18 column and electrospray ionization (ESI+) .

- Isolation Techniques : Purify degradation products via flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterize via H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。